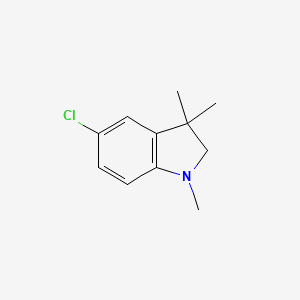

5-Chloro-1,3,3-trimethylindoline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1,3,3-trimethyl-2H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN/c1-11(2)7-13(3)10-5-4-8(12)6-9(10)11/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKGXIVJAAXTXKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C2=C1C=C(C=C2)Cl)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50507337 | |

| Record name | 5-Chloro-1,3,3-trimethyl-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66113-37-9 | |

| Record name | 5-Chloro-1,3,3-trimethyl-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reactivity of 5 Chloro 1,3,3 Trimethylindoline

Established Synthetic Pathways to the 5-Chloro-1,3,3-trimethylindoline Scaffold

The primary and most established method for the synthesis of the this compound core is a two-step process commencing with the Fischer indole (B1671886) synthesis, followed by N-alkylation.

The initial step involves the reaction of (4-chlorophenyl)hydrazine with 3-methyl-2-butanone (B44728) (isopropyl methyl ketone). This reaction is typically catalyzed by an acid, such as sulfuric acid, polyphosphoric acid, or zinc chloride, and proceeds through a phenylhydrazone intermediate. wikipedia.orgnih.gov The subsequent nih.govnih.gov-sigmatropic rearrangement of the enamine tautomer leads to the formation of the indole ring, yielding 5-chloro-2,3,3-trimethyl-3H-indole (also known as 5-chloro-2,3,3-trimethylindolenine). wikipedia.orgnih.gov The use of unsymmetrical ketones like 3-methyl-2-butanone in the Fischer indole synthesis can potentially lead to isomeric products, though the steric hindrance of the isopropyl group generally favors the formation of the 2,3,3-trisubstituted indole.

The second step is the N-methylation of the resulting 5-chloro-2,3,3-trimethyl-3H-indole. This is typically achieved using a methylating agent such as dimethyl sulfate (B86663) or a methyl halide. google.com The reaction quaternizes the nitrogen atom to form a 5-chloro-1,2,3,3-tetramethyl-3H-indolium salt. Subsequent treatment with a base can then furnish the final this compound product, although often the related exocyclic methylene (B1212753) compound, 5-chloro-1,3,3-trimethyl-2-methyleneindoline (B1582031), is formed under these conditions. google.com

A one-pot, three-component Fischer indolisation followed by N-alkylation has been developed for the rapid synthesis of 1,2,3-trisubstituted indoles, which could potentially be adapted for the synthesis of this compound. This approach utilizes microwave-promoted Fischer indole synthesis followed by the in-situ addition of an alkylating agent.

Table 1: Key Starting Materials for the Synthesis of this compound

| Compound Name | Role in Synthesis |

|---|---|

| (4-chlorophenyl)hydrazine | Aryl hydrazine (B178648) component in Fischer indole synthesis |

| 3-Methyl-2-butanone | Ketone component in Fischer indole synthesis |

Regioselective Functionalization Strategies of the Indoline (B122111) Nucleus

Detailed research on the regioselective functionalization of this compound is not extensively documented in the literature. However, general principles of indole and indoline chemistry can provide insights into its potential reactivity. The electronic properties of the chloro substituent and the steric hindrance imposed by the gem-dimethyl groups at the C3 position are expected to significantly influence the outcome of functionalization reactions.

While no specific studies on the transition metal-catalyzed C-H functionalization of this compound have been reported, the field of indole functionalization offers potential pathways. Directing groups are often employed to achieve regioselectivity in C-H activation. For N-substituted indolines, functionalization of the benzo portion of the molecule is a key challenge. The chloro group at the C5 position is an electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic attack, potentially influencing the regioselectivity of metal-catalyzed C-H functionalization.

The benzene ring of the indoline nucleus is susceptible to electrophilic aromatic substitution. The directing effects of the substituents on the ring determine the position of substitution. In this compound, the nitrogen atom of the indoline is a strong activating group and is ortho, para-directing. The chloro group at the C5 position is a deactivating, ortho, para-directing group. The interplay of these two groups, along with the steric bulk of the C3-gem-dimethyl groups, will dictate the regioselectivity. echemi.com

Given the electronic and steric factors, electrophilic attack would be predicted to occur at the C6 position, which is para to the strongly activating nitrogen atom and ortho to the deactivating chloro group. Attack at the C4 position would be sterically hindered by the adjacent C3-gem-dimethyl groups and electronically disfavored due to its proximity to the electron-withdrawing chloro group. Attack at C7 is also a possibility, being ortho to the activating nitrogen. Without specific experimental data for this compound, the precise outcome of electrophilic substitution reactions remains speculative.

Table 2: Predicted Regioselectivity of Electrophilic Substitution

| Position | Electronic Influence | Steric Influence | Predicted Outcome |

|---|---|---|---|

| C4 | Deactivated by adjacent Cl | Hindered by C3-gem-dimethyl | Unlikely |

| C6 | Activated by N, deactivated by Cl | Less hindered | Probable |

The use of strong bases like organolithium reagents or superbases can facilitate the deprotonation of the indoline ring, creating a nucleophilic species that can react with various electrophiles. For N-alkyl indolines, deprotonation can occur at the C7 position, ortho to the nitrogen atom. However, the presence of the chloro group at C5 in this compound could influence the acidity of the aromatic protons. Directed ortho-metalation is a powerful tool where a directing group guides the deprotonation to a specific position. The N-methyl group in this compound is not a classical directing group for lithiation. Specific studies on the lithiation of this compound are not available in the current literature.

Mechanistic Investigations of this compound Formation and Transformation Pathways

The formation of the 5-chloro-2,3,3-trimethyl-3H-indole precursor via the Fischer indole synthesis follows a well-established mechanism. wikipedia.org It begins with the formation of a phenylhydrazone from (4-chlorophenyl)hydrazine and 3-methyl-2-butanone. wikipedia.orgnumberanalytics.com This is followed by tautomerization to an enamine, which, after protonation, undergoes a nih.govnih.gov-sigmatropic rearrangement. wikipedia.org The subsequent loss of ammonia (B1221849) and aromatization yields the 3H-indole. wikipedia.org

The N-methylation step proceeds via a nucleophilic attack of the indole nitrogen on the methylating agent, forming a quaternary ammonium (B1175870) salt. The final product, this compound, or its related methylene derivative, is then obtained after basic workup. google.com

Mechanistic studies on the specific transformation pathways of this compound, such as its functionalization reactions, are not currently available in published research. The reactivity of the related 5-chloro-1,3,3-trimethyl-2-methyleneindoline in nih.govnumberanalytics.com-dipolar cycloaddition reactions has been noted, indicating the synthetic utility of the exocyclic double bond in this related structure. sigmaaldrich.com

Derivatization and Synthesis of Complex Architectures Utilizing 5 Chloro 1,3,3 Trimethylindoline

Construction of Spiro-Fused Heterocyclic Systems

The rigid, three-dimensional architecture of spiro-fused compounds, where two rings share a single atom, imparts unique characteristics to these molecules. The indoline (B122111) scaffold, and specifically 5-Chloro-1,3,3-trimethylindoline, is a key building block for two important classes of photochromic spiro compounds: spiropyrans and spirooxazines.

Indoline Spiropyran Derivatives

Spiropyrans are a class of organic compounds known for their photochromic properties, reversibly changing color upon exposure to light. The synthesis of these molecules often involves the condensation of a Fischer's base derivative, such as this compound, with a suitable aldehyde.

The synthesis of 5'-chloro-substituted indoline spiropyrans is classically achieved through the cyclocondensation of the corresponding 5-chloro-substituted Fischer's base (2-methylene-1,3,3-trimethylindoline) or its quaternary salt with a salicylaldehyde (B1680747) derivative. rsc.orgnih.gov This reaction typically proceeds by heating the reactants in a suitable solvent, such as methanol (B129727) or ethanol (B145695). nih.gov

A specific example involves the synthesis of methyl 5′-chloro-8-formyl-5-hydroxy-1′,3′,3′-trimethyl-spiro[chromene-2,2′-indoline]-6-carboxylate. mdpi.com This is achieved through the cyclocondensation of 5-chloro-1,2,3,3-tetramethyl-3H-indolium perchlorate (B79767) with methyl 3,5-diformyl-2,4-dihydroxy-benzoate. mdpi.com The reaction is carried out by heating the mixture in a solution of isopropanol (B130326) and chloroform (B151607) in the presence of a base like triethylamine. mdpi.com The presence of multiple reactive groups on the salicylaldehyde derivative can potentially lead to the formation of structural isomers. mdpi.com

Table 1: Representative Cyclocondensation Reaction

| Indoline Precursor | Aldehyde Component | Product |

|---|

Spiropyrans containing substituents on the indoline portion, such as the 5'-chloro group, are valuable as platforms for further molecular engineering. rsc.orgnih.gov The chloro group, along with other functional handles, can be used to attach the spiropyran unit to other molecules or materials. This allows for the development of "smart" systems where the photochromic switching behavior can be used to control other properties. rsc.org These modifications can include the introduction of reactive terminal groups or specific molecular recognition elements to create photochromic labels and probes. nih.gov

The defining characteristic of spiropyrans synthesized from this compound is their photochromism. rsc.org This phenomenon is based on the reversible, light-induced transformation between two isomeric forms: a colorless, closed spiropyran (SP) form and a colored, open merocyanine (B1260669) (MC) form. chemicalbook.comresearchgate.net

Upon irradiation with UV light, the C-O bond in the pyran ring of the spiropyran cleaves, leading to the planar, conjugated merocyanine isomer, which absorbs in the visible region. researchgate.netrsc.org This process is reversible, and the molecule returns to the colorless spiropyran form either thermally or upon exposure to visible light. researchgate.net

For the synthesized methyl 5′-chloro-8-formyl-5-hydroxy-1′,3′,3′-trimethyl-spiro[chromene-2,2′-indoline]-6-carboxylate, studies in acetonitrile (B52724) have shown that UV irradiation at 313 nm leads to the appearance of a new absorption band in the visible spectrum, confirming its photochromic activity at room temperature. rsc.orgmdpi.com

Table 2: Spectral Properties of a 5'-Chloro-substituted Spiropyran Derivative

| Compound | Form | λmax (nm) in Acetonitrile |

|---|---|---|

| methyl 5′-chloro-8-formyl-5-hydroxy-1′,3′,3′-trimethyl-spiro[chromene-2,2′-indoline]-6-carboxylate | Spiropyran (SP) | 240, 274, 310 (sh), 365 |

| Merocyanine (MC) | 468 |

(Data sourced from Khodonov et al., 2023) mdpi.com

The stability and spectral properties of both the spiropyran and merocyanine forms are influenced by the substituents on the molecule. The electron-withdrawing nature of the chloro group at the 5'-position can affect the kinetics of both the coloration and decoloration processes.

Spirooxazine Derivatives

Spirooxazines are another important class of photochromic compounds, structurally related to spiropyrans. They generally exhibit better fatigue resistance and are thus of great interest for applications such as photochromic lenses and optical data storage.

The synthesis of 5'-chloro-substituted spirooxazines, such as 5-Chloro-1,3,3-trimethylspiro[indoline-2,3'-naphtho[2,1-b] rsc.orgnih.govoxazine], is typically achieved through the condensation of 5-chloro-2-methylene-1,3,3-trimethylindoline with a nitroso-aromatic compound. prepchem.com A common and efficient method is the one-pot condensation with 1-nitroso-2-naphthol (B91326).

This reaction generally involves heating a mixture of the 5-chloro-substituted methyleneindoline and 1-nitroso-2-naphthol in a solvent like ethanol under reflux. nih.govprepchem.com The resulting product can then be purified by methods such as flash chromatography. The final product is a stable, pale yellow solid at room temperature. The melting point for 5-Chloro-1,3,3-trimethylspiro[indoline-2,3'-naphtho[2,1-b] rsc.orgnih.govoxazine] is reported to be in the range of 182-183 °C.

This synthetic route provides a straightforward method to access these robust photochromic materials, with the 5'-chloro substituent modulating the electronic properties and therefore the photochromic performance of the final spirooxazine.

Other Spiro Compounds Featuring the Indoline Moiety

The indoline framework, particularly when substituted as in this compound, is a key component in the synthesis of spiropyrans. These compounds are a class of photochromic molecules that can reversibly switch between two different isomeric forms upon exposure to light.

A notable example is the synthesis of methyl 5′-chloro-8-formyl-5-hydroxy-1′,3′,3′-trimethyl-spiro-[chromene-2,2′-indoline]-6-carboxylate. mdpi.com This complex spiropyran is synthesized through a cyclocondensation reaction. The process involves reacting 5-chloro-1,2,3,3-tetramethyl-3H-indolium perchlorate with methyl 3,5-diformyl-2,4-dihydroxy-benzoate. mdpi.com The reaction is carried out in a mixture of isopropanol and chloroform in the presence of triethylamine, which acts as a base. mdpi.com

The resulting spiropyran exhibits photochromic activity at room temperature. mdpi.com Upon irradiation with UV light, the colorless spiropyran form converts to the colored merocyanine form. This photoinduced merocyanine form is characterized by an enhanced lifetime and demonstrates fluorescent properties in the red region of the electromagnetic spectrum. mdpi.com The structure and photoisomerization of this spiropyran are depicted in the scheme below.

Scheme 1: Synthesis and Photoisomerization of a Spiropyran Derived from this compound

Source: Adapted from mdpi.com

The structural integrity and properties of the synthesized spiropyran have been confirmed through various spectroscopic methods, including ¹H and ¹³C NMR, IR, and UV spectroscopy, as well as mass spectrometry and elemental analysis. mdpi.com

The ability to incorporate the this compound moiety into such photoactive systems highlights its importance in the development of "smart" materials with controllable optical properties. These materials have potential applications in data storage, molecular switches, and bio-imaging.

Synthesis of Fused Indoline Systems

The reactivity of the methylene (B1212753) group in indoline derivatives, including this compound, allows for the construction of various fused heterocyclic systems. These reactions often lead to the formation of novel polycyclic structures with interesting chemical and physical properties.

A highly efficient and environmentally friendly method for the synthesis of phthalide-fused indolines involves the coupling reaction of methyleneindoline derivatives with 2-formylbenzoic acids under solvent-free microwave irradiation. semanticscholar.org This "green" synthetic approach offers significant advantages over conventional heating methods, including shorter reaction times and higher product yields. semanticscholar.orgresearchgate.net

The reaction between 1,3,3-trimethyl-2-methyleneindoline (B94422) and phthalaldehydic acid, for instance, yields 3-[(1,3,3-trimethylindolin-2-ylidene)methyl]isobenzofuran-1(3H)-one with an excellent yield of 98% in just 5 minutes under microwave irradiation. researchgate.net This is a substantial improvement compared to the 68-82% yields obtained through conventional reflux methods. semanticscholar.org

The general applicability of this microwave-assisted, solvent-free method has been demonstrated through the synthesis of a series of 3-substituted phthalides (3a–3d) from various methyleneindoline derivatives and 2-formylbenzoic acid derivatives. semanticscholar.org The yields for these reactions under microwave irradiation ranged from 80% to 98%. semanticscholar.org

Interactive Data Table: Comparison of Reaction Conditions for the Synthesis of Phthalide-Fused Indolines

| Compound | Method | Reaction Time | Yield (%) | Reference |

| 3a | Reflux | - | 68-82 | semanticscholar.org |

| 3a | Microwave | 5 min | 80-98 | semanticscholar.org |

| 3b | Reflux | - | - | semanticscholar.org |

| 3b | Microwave | 5 min | 98 | semanticscholar.org |

| 3c | Reflux | - | - | semanticscholar.org |

| 3c | Microwave | 5 min | - | semanticscholar.org |

| 3d | Reflux | - | - | semanticscholar.org |

| 3d | Microwave | 5 min | - | semanticscholar.org |

| 3 | Microwave | 5 min | 98 | researchgate.net |

The molecular structures of these phthalide-fused indolines have been thoroughly characterized using analytical and spectral data, including FTIR, UV-Vis, ¹H NMR, ¹³C NMR, and LC-MS, and have been confirmed by chemical crystallography. semanticscholar.org The molecular structure consists of the indoline and phthalide (B148349) moieties connected by an enamine carbon. semanticscholar.org

This synthetic strategy highlights the utility of microwave-assisted organic synthesis in promoting efficient and green chemical transformations for the creation of complex heterocyclic molecules.

The reaction of methylene-active indoline analogs, such as 2,3,3-trimethylindoline (B99453), with certain quinones can lead to the formation of tropolone (B20159) derivatives, which are seven-membered aromatic rings with a hydroxyl group adjacent to a carbonyl group.

The reaction between 2,3,3-trimethylindoline and o-chloranil (4,5,6,7-tetrachloro-1,2-benzoquinone) results in the formation of 2-(2-indolyl)-1,3-tropolones. nih.gov This reaction proceeds through an opening of the 1,2-benzoquinone (B1198763) ring. nih.gov The mechanism involves a multi-step process that includes an initial aldol (B89426) condensation, followed by cyclization to a norcaradiene derivative, which then rearranges to a dihydrotropolone. nih.gov Subsequent oxidation by an excess of the starting quinone leads to the final tropolone product. nih.gov

In contrast, the reaction of 2,3,3-trimethylindoline with 3,5-di(tert-butyl)-1,2-benzoquinone yields derivatives of indolo[1,2-a]indolines, indicating that the substituents on the benzoquinone ring play a crucial role in determining the reaction outcome. nih.gov

Interestingly, under certain conditions, reactions of indoline derivatives with substituted quinones can lead to ring contraction of the quinone ring, forming new polycyclic indole (B1671886) systems. For example, refluxing 2,3,3-trimethylindoline derivatives with 4,6-di(tert-butyl)-3-nitro-1,2-benzoquinone in glacial acetic acid for 10 hours results in the synthesis of derivatives of 2-(2-indolyl)-cyclopenta[b]pyrrole-3,4-diones and pyrindino[1,2-a]indoles. nih.gov This novel reaction pathway represents a departure from the expected tropolone formation and provides access to unique and complex heterocyclic scaffolds.

The structures of these ring-contracted products have been confirmed by X-ray crystallography and NMR spectroscopy. nih.gov The proposed mechanisms for these transformations have been supported by density functional theory (DFT) calculations. nih.govresearchgate.net These ring contraction reactions are mechanistically distinct from other ring contraction methods like the Favorskii rearrangement or the Wolff rearrangement. harvard.eduwikipedia.org

Pyrroloindolines and Related Polycyclic Indole Structures

The synthesis of pyrroloindolines and other polycyclic indole structures often involves cycloaddition reactions where the indoline moiety acts as a key component. While direct examples of the synthesis of pyrroloindolines from this compound were not found in the provided search results, the general strategies for constructing such frameworks highlight the potential of substituted indoles. For instance, the Zn(II)-catalyzed divergent synthesis of functionalized polycyclic indolines through formal [3 + 2] and [4 + 2] cycloadditions of indoles with 1,2-diaza-1,3-dienes demonstrates a powerful method for creating C2,C3-fused indolines. nih.gov This approach allows for the creation of structurally rigid 6-5-5 tricyclic subunits, which are core structures in many pharmaceutically valuable natural products. nih.gov The substitution pattern on the indole ring can act as a chemical switch, directing the reaction towards different cycloadducts. nih.gov

Furthermore, the development of catalytic, enantioselective methods for the construction of pyrroloindolines underscores the significance of this structural motif. These methods often utilize 3,3'-disubstituted oxindoles as precursors, which can be synthesized through various catalytic asymmetric reactions. Given that this compound possesses a substituted indole core, its derivatization could provide access to precursors for such enantioselective syntheses. The synthesis of polysubstituted indoles through methods like the nih.govnih.gov-sigmatropic rearrangement of N-oxyenamines or the annelation of a five-membered ring to a functionalized benzene (B151609) ring further illustrates the versatility of indole chemistry in building complex polycyclic systems. mdpi.com

Formation of Leuco-Triarylmethane (LTAM) Dyes

This compound is a key precursor in the synthesis of leuco-triarylmethane (LTAM) dyes. These compounds are the colorless, reduced forms of triarylmethane dyes and are utilized in various applications, including thermal imaging and carbonless copying materials. koreascience.krgoogle.com The synthesis of LTAM dyes typically involves the reaction of a Fischer's base derivative with an aldehyde.

Condensation Reactions with Aldehyde Derivatives

The synthesis of symmetrical LTAM dyes involves the condensation of two equivalents of a Fischer's base, such as this compound, with one equivalent of an aldehyde derivative. koreascience.kr In this reaction, the enamine moiety of the Fischer's base attacks the carbonyl carbon of the aldehyde. koreascience.kr This is followed by protonation to form a carbinol intermediate, which then reacts with a second molecule of the Fischer's base to yield the final LTAM structure. A variety of aldehydes can be used in these condensation reactions, leading to a diverse range of LTAM dyes with different substitution patterns on the aryl ring originating from the aldehyde. The reaction of aromatic aldehydes with active methylene compounds is a fundamental transformation in organic synthesis. researchgate.netrsc.org

Synthesis of Unsymmetrical Leuco-Triarylmethane Molecules

The synthesis of unsymmetrical LTAM dyes, which contain two different Fischer's base fragments and one aryl ring on the central carbon atom, requires a stepwise approach. koreascience.kr A key strategy involves the initial preparation of an α,β-unsaturated iminium salt. This is achieved by reacting a Fischer's base derivative with an α,β-unsaturated aldehyde. koreascience.kr This iminium salt intermediate can then undergo a Michael-type addition with a different Fischer's base molecule, such as this compound, to generate the unsymmetrically substituted LTAM. koreascience.kr This method allows for precise control over the introduction of different substituents into the final dye molecule.

Conjugation with Other Heterocyclic Scaffolds

The chemical reactivity of this compound also allows for its conjugation with other heterocyclic systems, leading to hybrid molecules with potentially novel properties.

Synthesis of Chroman-2,4-dione Conjugates

While a direct synthesis of a conjugate between this compound and chroman-2,4-dione is not described in the provided search results, the synthesis of related structures provides a basis for how such a conjugation could be achieved. For example, the synthesis of 3-(1-((3,4-dihydroxyphenethyl)amino)ethylidene)-chroman-2,4-dione involves the reaction of a primary amine with a 3-acetyl-chroman-2,4-dione derivative. nih.gov Analogously, a derivative of this compound bearing a primary amine functionality could potentially be condensed with a suitable chroman-2,4-dione precursor to form the desired conjugate. This approach highlights a potential pathway for creating novel hybrid molecules incorporating both the indoline and chroman-2,4-dione scaffolds.

Pyrazole (B372694) Derivatives via Cycloaddition Reactions

The synthesis of pyrazole-containing molecular architectures through cycloaddition reactions represents a significant area of research in heterocyclic chemistry. While direct cycloaddition reactions involving the indoline ring of this compound are not extensively documented for pyrazole synthesis, the derivatization to its exocyclic methylene analogue, 5-Chloro-1,3,3-trimethyl-2-methyleneindoline (B1582031), opens a viable pathway for such transformations. This methylene derivative serves as a reactive precursor in [3+2] cycloaddition reactions, a common and efficient method for constructing five-membered heterocyclic rings like pyrazoles.

Detailed research has shown that 5-Chloro-1,3,3-trimethyl-2-methyleneindoline can undergo regiospecific 1,3-dipolar cycloaddition reactions. amerigoscientific.com Specifically, its reaction with 1,3-dipoles such as arylnitrilimines provides a direct route to the formation of spiro-heterocyclic systems containing a pyrazoline moiety. Nitrilimines, often generated in situ from the corresponding hydrazonoyl halides, are well-established precursors for the synthesis of pyrazole and pyrazoline derivatives.

The reaction proceeds by the [3+2] cycloaddition of the nitrilimine dipole across the exocyclic double bond of the methyleneindoline. This process is typically highly regioselective, leading to the formation of a single regioisomer of the spiro-pyrazoline product. The resulting spiro compound features the pyrazoline ring attached at the 2-position of the original indoline core.

A generalized scheme for this reaction is presented below:

Scheme 1: General Reaction for the Synthesis of Spiro-pyrazoline Derivatives

In this reaction, R and Ar represent substituent groups on the nitrilimine, which can be varied to produce a library of pyrazoline derivatives.

The research findings related to these cycloaddition reactions are summarized in the following table:

| Dipole Precursor | Dipolarophile | Resulting Product Class | Key Findings |

| N-Arylhydrazonoyl Halides | 5-Chloro-1,3,3-trimethyl-2-methyleneindoline | Spiro[indoline-2,3'-pyrazoline] Derivatives | The reaction proceeds via a [3+2] cycloaddition mechanism. It is a regiospecific reaction, affording a single major product. |

| Arylnitrile Oxides | 5-Chloro-1,3,3-trimethyl-2-methyleneindoline | Spiro[indoline-2,5'-isoxazoline] Derivatives | While structurally similar to pyrazolines, isoxazolines are formed from nitrile oxides, demonstrating the versatility of the methyleneindoline as a dipolarophile. |

Table 1: Cycloaddition Reactions of 5-Chloro-1,3,3-trimethyl-2-methyleneindoline

This synthetic strategy highlights the utility of this compound as a scaffold that, upon simple modification to its methylene derivative, provides access to complex spiro-heterocyclic systems incorporating the pyrazole nucleus.

Advanced Spectroscopic and Structural Characterization of 5 Chloro 1,3,3 Trimethylindoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. Through the analysis of one-dimensional and two-dimensional NMR spectra, it is possible to map out the carbon framework and the precise placement of protons, offering a complete picture of the molecule's connectivity and stereochemistry.

1D NMR (¹H and ¹³C NMR) Chemical Shift Analysis

One-dimensional NMR provides fundamental information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom in a molecule. The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of a nucleus, with different functional groups and structural arrangements resulting in characteristic shift ranges.

For 5-Chloro-1,3,3-trimethylindoline, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the gem-dimethyl protons at the C3 position. The aromatic protons will appear as a multiplet system, with their specific shifts and coupling patterns influenced by the chloro substituent on the benzene (B151609) ring. The N-methyl group typically appears as a sharp singlet, while the two methyl groups at C3 are also expected to be singlets, though they may be chemically non-equivalent depending on the molecular conformation.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom. rsc.org The positions of the aromatic carbons are influenced by the electron-withdrawing effect of the chlorine atom. The quaternary carbon at C3 and the carbons of the methyl groups will have characteristic shifts in the aliphatic region of the spectrum. rsc.org A spiropyran derivative incorporating the this compound moiety has been fully characterized, confirming the structural assignments. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents expected chemical shift ranges based on data from analogous indoline (B122111) and indole (B1671886) derivatives. Actual values may vary based on solvent and experimental conditions.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| N-CH₃ | ~2.7 - 3.0 (s) | ~30 - 35 |

| C(CH₃)₂ | ~1.2 - 1.4 (s) | ~25 - 30 |

| C(CH₃)₂ | ~1.2 - 1.4 (s) | ~25 - 30 |

| C2-H₂ | Not Applicable (part of indoline core) | Not Applicable (part of indoline core) |

| C3 | Not Applicable (quaternary) | ~45 - 55 |

| Aromatic H (H4, H6, H7) | ~6.5 - 7.5 (m) | ~105 - 150 |

| Aromatic C (C4-C7a) | Not Applicable | ~105 - 150 |

s = singlet, m = multiplet

2D NMR (COSY, HMBC, HSQC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for assembling the complete molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu For this compound, COSY spectra would show correlations among the protons on the aromatic ring, helping to assign their specific positions relative to one another. researchgate.netresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.eduyoutube.com This is a powerful tool for definitively assigning the ¹³C signals for all protonated carbons by linking them to their known ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.edu HMBC is invaluable for identifying quaternary carbons, which are not visible in HSQC spectra. researchgate.net For instance, correlations would be expected from the N-methyl protons to the C2 and C7a carbons, and from the gem-dimethyl protons to the C2 and C4 carbons, confirming the core indoline structure.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY detects protons that are close to each other in space, regardless of whether they are bonded. researchgate.net This can confirm stereochemical details. For example, a NOESY spectrum could show through-space interactions between the N-methyl protons and the protons on the aromatic ring, confirming their spatial proximity.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. Specific functional groups absorb at characteristic frequencies. The IR spectrum of this compound would display several key absorption bands that confirm its structure. mdpi.com

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (Methyl) | Stretching | 2850 - 2960 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-N | Stretching | 1250 - 1350 |

| C-Cl | Stretching | 600 - 800 |

Electronic Absorption Spectroscopy for Optical Properties

Electronic absorption spectroscopy provides information about the electronic transitions within a molecule, which dictates its color and optical behavior.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Light-Induced Changes

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The indoline structure itself has a characteristic absorption profile in the UV region due to π→π* transitions within the aromatic ring. core.ac.uknih.gov The presence of substituents on the indole ring is known to shift the absorption maxima. core.ac.uknih.gov

A critically important feature of 1,3,3-trimethylindoline derivatives is their role as precursors in the synthesis of photochromic compounds, particularly spiropyrans. mdpi.com These molecules exhibit a remarkable ability to change color upon exposure to light.

The parent compound, this compound, is used to synthesize spiropyrans that are colorless or pale yellow in their closed, spiropyran form (SP). Upon irradiation with UV light, the spiro C-O bond cleaves, allowing the molecule to isomerize into a planar, highly conjugated merocyanine (B1260669) form (MC). mdpi.comnih.gov This structural change results in the appearance of a strong, new absorption band in the visible region of the spectrum (typically 550-620 nm), leading to a dramatic color change (e.g., to blue or purple). mdpi.comnih.gov This process is often reversible, with the colored merocyanine form thermally reverting to the colorless spiropyran form in the dark.

For example, a spiropyran synthesized from a this compound precursor showed a distinct change in its absorption spectrum in acetonitrile (B52724) upon irradiation with UV light (λ = 313 nm), with the emergence of a new absorption maximum for the photo-induced merocyanine form. mdpi.com This light-induced transformation is the basis for their application in smart materials, such as molecular switches and optical data storage.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and probing the structure of molecules through fragmentation analysis. For indoline derivatives, soft ionization techniques are often preferred to keep the initial molecule intact.

High-Resolution Mass Spectrometry (LC/MS, ESI-HRMS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical method that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. sigmaaldrich.com For compounds like this compound and its derivatives, Electrospray Ionization (ESI) is a common and effective soft ionization technique that allows for the analysis of intact molecular species. bris.ac.uk High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental composition and confident identification of unknown compounds.

In a typical ESI-HRMS analysis, a solution of the analyte is introduced into the mass spectrometer, where it is aerosolized and ionized. The resulting ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z). The high resolution of instruments like the Orbitrap allows for mass determination with exceptional accuracy. bris.ac.uk

For instance, the related compound 5-Chloro-2-methylene-1,3,3-trimethylindoline has a molecular formula of C₁₂H₁₄ClN and a calculated molecular weight of approximately 207.70 g/mol . chemscene.com In an ESI-HRMS experiment, this compound would be expected to show a prominent ion corresponding to the protonated molecule, [M+H]⁺, at an m/z value consistent with its exact mass. The high accuracy of HRMS helps to distinguish the compound from other species with the same nominal mass but different elemental formulas.

While ESI is a gentle ionization method, some fragmentation can occur or be induced. This fragmentation provides valuable structural information. For example, the fragmentation of indoline derivatives might involve the loss of methyl groups or cleavage of the heterocyclic ring. Analysis of these fragment ions helps to confirm the core structure of the molecule. In cases where ESI is not effective, Atmospheric Pressure Chemical Ionization (APCI) can be used as an alternative ionization source, particularly for less polar compounds. bris.ac.ukchromatographyonline.com

Table 1: Molecular Information for a this compound Derivative

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 5-Chloro-2-methylene-1,3,3-trimethylindoline | 6872-17-9 | C₁₂H₁₄ClN | 207.70 |

X-ray Crystallography for Definitive Solid-State Structural Elucidation

Determination of Absolute Configuration and Conformation

For chiral molecules, X-ray crystallography can be used to determine the absolute configuration of enantiomers. This is crucial for understanding their biological activity. For example, in a study of a chiral 5-chloro-dihydro-inden-1-one derivative, X-ray crystallographic analysis of a salt of one of the enantiomers definitively established its absolute configuration as 'S'. nih.gov This subsequently allowed for the assignment of the other enantiomer as 'R'. nih.gov

The analysis of indoline derivatives by X-ray diffraction reveals the specific conformations adopted by the molecules in the crystal. For example, the crystal structure of 1,3,3-Trimethyl-6′-chlorospiro[indoline-2,2′-2H-chromene] showed that the independent part of the unit cell contains two molecules. researchgate.net The piperidine (B6355638) ring in a related quinoline (B57606) derivative was found to adopt a chair conformation. nih.gov The indoline ring system itself, as seen in the derivative 5-Chloro-1-methylindoline-2,3-dione, is nearly planar. researchgate.net Such conformational details are vital for structure-activity relationship studies.

Analysis of Crystal Packing and Intermolecular Interactions

X-ray crystallography also illuminates how molecules pack together in the crystal and the nature of the intermolecular interactions that hold them in place. These interactions can include classical hydrogen bonds, weaker C-H···O or C-H···π interactions, and π–π stacking interactions.

In the crystal structure of 5-Chloro-1-methylindoline-2,3-dione, molecules are linked into supramolecular helical chains by methyl-C—H⋯O(carbonyl) interactions. researchgate.net These chains are further organized into layers through inter-chain π–π interactions, with centroid-centroid distances ranging from 3.4861 (13) to 3.9767 (12) Å. researchgate.net

Conversely, the analysis of 1,3,3-trimethyl-6′-chlorospiro[indoline-2,2′-2H-chromene] revealed that classical intermolecular hydrogen bonds are not formed. researchgate.net Instead, the crystal packing is influenced by other forces, and a displaced π–π stacking is observed. researchgate.net The analysis of intermolecular interactions can be aided by computational tools like Hirshfeld surface analysis, which helps to visualize and quantify different types of atomic contacts within the crystal. nih.gov

Table 2: Crystallographic Data for a 5-Chloroindoline Derivative

| Parameter | Value for 5-Chloro-1-methylindoline-2,3-dione researchgate.net |

|---|---|

| Molecular Formula | C₉H₆ClNO₂ |

| Molecular Weight (g/mol) | 195.60 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.9766 (4) |

| b (Å) | 11.9503 (13) |

| c (Å) | 17.947 (2) |

| β (°) | 96.163 (3) |

| Volume (ų) | 847.94 (16) |

| Z | 4 |

Theoretical and Computational Chemistry Approaches to 5 Chloro 1,3,3 Trimethylindoline Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to study the properties of organic molecules like substituted indolines. DFT methods are employed to calculate electronic structure, optimized geometries, and the energies of various states. researchgate.netasianpubs.org

The electronic effect of substituents on the indole (B1671886) chromophore has been a subject of computational investigation, revealing how electron-donating or electron-withdrawing groups alter the electronic states. researchgate.netnih.gov For 5-Chloro-1,3,3-trimethylindoline, the chlorine atom acts as a weak electron-withdrawing group through induction, while the methyl groups are electron-donating. DFT can precisely quantify these effects on the molecule's electronic landscape.

Table 1: Illustrative DFT-Calculated Electronic Properties of a Substituted Indoline (B122111) System (Note: This data is representative of typical values for substituted indolines and not specific to this compound.)

| Property | Calculated Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.9 eV |

| HOMO-LUMO Gap | 4.9 eV |

| Dipole Moment | 2.5 D |

| Total Energy | -850.3 Hartree |

DFT is a powerful tool for elucidating reaction mechanisms at the molecular level. For reactions involving indoline derivatives, such as their synthesis or subsequent functionalization, DFT can be used to map out the entire reaction pathway. This includes identifying and characterizing the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them.

For example, computational studies on the synthesis of indoles and indolines have successfully modeled complex, multi-step reaction sequences, including cycloadditions and transition-metal-catalyzed cross-coupling reactions. nih.govnih.govmdpi.com These studies calculate the activation energies for each step, allowing for the identification of the rate-determining step of the reaction. nih.govnih.gov By modeling the transition state structures, researchers can gain a deeper understanding of the factors that control the reaction's feasibility and selectivity. While specific mechanisms for this compound are not detailed in the literature, the established methodologies are directly applicable.

Exploration of Potential Energy Surfaces and Reaction Pathways

The potential energy surface (PES) provides a comprehensive map of a molecule's energy as a function of its geometry. Exploring the PES is fundamental to understanding chemical reactions and conformational changes. For a molecule like this compound, computational methods can be used to explore its PES to identify stable isomers, conformational minima, and the pathways for their interconversion.

Studies on related systems, such as the ring-opening of indole or the photoisomerization of azo-dyes containing an indole moiety, have demonstrated the utility of PES exploration. mdpi.comrsc.org These investigations reveal the intricate interplay of different reaction coordinates and can uncover complex reaction mechanisms that are not intuitively obvious. rsc.org For instance, in the synthesis of highly substituted indolines via intramolecular cycloaddition, the reaction proceeds through a strained cyclic allene (B1206475) intermediate, the existence and rearrangement of which can be predicted and understood by mapping the relevant PES. nih.gov

Table 2: Representative Energy Barriers for a Hypothetical Reaction Pathway of a Substituted Indoline (Note: This data is illustrative and does not represent a specific reaction of this compound.)

| Reaction Step | Intermediate/Transition State | Relative Energy (kcal/mol) |

| Reactants | Reactant Complex | 0.0 |

| Step 1 | Transition State 1 | +15.2 |

| Intermediate 1 | -5.4 | |

| Step 2 | Transition State 2 | +22.8 (Rate-determining) |

| Products | Product Complex | -12.7 |

Solvation Models and Solvent Effects on Molecular Geometries and Isomerization

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational solvation models are used to simulate these effects. These models can be broadly categorized into implicit models, where the solvent is treated as a continuous medium, and explicit models, where individual solvent molecules are included in the calculation.

Studies on indole and its derivatives have shown that both types of models are crucial for accurately predicting properties like absorption and fluorescence spectra. nih.govaip.orgresearchgate.netrsc.org Solvent can affect the relative energies of different electronic states and the stability of various conformers or tautomers. For example, the emission spectra of indoline show a classical dependence on solvent polarity. rsc.org For this compound, changes in solvent polarity would be expected to alter its molecular geometry slightly and could influence the equilibrium between any potential isomers. The choice of an appropriate solvation model is critical for obtaining results that can be reliably compared with experimental data. researchgate.net

Quantum Chemical Studies of Tautomerism and Excited States

Tautomerism, the interconversion of structural isomers through proton transfer, is a phenomenon that can be investigated using quantum chemical methods. While indoline itself does not have obvious tautomeric forms, related indole systems and other heterocyclic compounds exhibit rich tautomeric behavior. earthlinepublishers.comnih.govpleiades.online Computational studies can predict the relative stabilities of different tautomers and the energy barriers for their interconversion.

The study of electronic excited states is crucial for understanding a molecule's photophysical and photochemical properties. Methods like Time-Dependent DFT (TD-DFT) are used to calculate the energies of excited states and the probabilities of electronic transitions. nih.govnih.govresearchgate.net For indole derivatives, the nature and energy of the lowest excited states (often labeled La and Lb) are highly sensitive to substitution and solvent effects. nih.govnih.govacs.org These calculations are essential for interpreting UV-Vis absorption and fluorescence spectra. For this compound, quantum chemical calculations could predict its absorption spectrum and provide insights into its potential for fluorescence or other photochemical processes.

Applications and Functional Properties in Advanced Materials Science

Photochromic Materials and Molecular Switches

The incorporation of the 5-Chloro-1,3,3-trimethylindoline moiety into larger molecular structures, typically to form spiropyrans, gives rise to materials with photochromic properties. These materials can reversibly change their color and other properties upon exposure to light, making them ideal for use as molecular switches in a variety of advanced applications, including optical data storage and smart windows.

Design Principles for Indoline-Based Photochromes

The design of indoline-based photochromes, such as spiropyrans, hinges on controlling the stability of the closed spiropyran (SP) form and the open merocyanine (B1260669) (MC) form. The this compound unit serves as a key building block in these molecules. The substituent on the indoline (B122111) ring significantly influences the photochromic behavior.

The core principle involves the reversible isomerization between the colorless, non-planar spiropyran form and the colored, planar merocyanine form. nih.gov The stability of these two isomers and the kinetics of their interconversion are highly dependent on the electronic nature of the substituents on both the indoline and the chromene parts of the molecule. scientific.netacs.org Electron-withdrawing groups, such as the chloro group at the 5-position of the indoline ring, can affect the lability of the spiro C-O bond and the stability of the resulting zwitterionic merocyanine form. acs.orgnih.gov

A systematic study of various substituents on the spiropyran framework revealed that modifications to positions believed to have the greatest effect on the C-O bond lability are crucial for optimizing photochromic properties. acs.orgnih.gov For instance, the presence of a chloro group can influence the internal energy difference between the SP and MC forms, thereby affecting the switching behavior. nih.gov

Photoinduced Ring-Opening/Closing Mechanisms and Merocyanine Formation

The photochromism of spiropyrans derived from this compound is driven by a reversible, photoinduced cleavage of the C-O bond in the pyran ring. tandfonline.com Upon irradiation with ultraviolet (UV) light, the spiropyran (a colorless, closed-ring isomer) undergoes a ring-opening reaction to form the highly conjugated and colored merocyanine isomer. nih.govacs.org This process involves the transformation of the sp³-hybridized spirocarbon into an sp²-hybridized carbon, leading to a planar, zwitterionic structure. nih.gov

The reverse reaction, the ring-closing from the merocyanine back to the spiropyran form, can be induced by irradiation with visible light or by thermal relaxation in the dark. acs.orgresearchgate.net The rate of this thermal fading is influenced by factors such as the solvent polarity and the nature of the substituents on the molecule. scientific.net For example, in aqueous media, the merocyanine form can be stabilized through hydrogen bonding interactions with water molecules, which can lower its ground state energy relative to the spiropyran form. rsc.orgrsc.org

The general mechanism can be summarized as follows: Spiropyran (SP) (Closed, Colorless) ⇌ Merocyanine (MC) (Open, Colored)

This reversible isomerization is not only triggered by light but can also be influenced by other external stimuli such as temperature, solvent, and pH. nih.govacs.org

Characterization of Photochromic Response in Thin Films and Polymer Matrices

To be utilized in practical devices, indoline-based photochromes are often incorporated into solid matrices like thin films and polymers. The surrounding matrix can significantly affect the photochromic response. researchgate.netresearchgate.net

Polymer matrices such as poly(methyl methacrylate) (PMMA), polyurethane (PU), and cellulose (B213188) acetate (B1210297) are commonly used as hosts for spiropyran dyes. ekb.egnih.govcapes.gov.br The polarity and rigidity of the polymer matrix can influence the kinetics of the photoisomerization and the stability of the merocyanine form. mdpi.com For instance, in a study using a polyurethane matrix, the concentration of the spiropyran, the film thickness, and the irradiation time were all found to affect the photochromic response. researchgate.netekb.eg

Characterization of these materials typically involves spectroscopic techniques. UV-Vis absorption spectroscopy is used to monitor the appearance and disappearance of the characteristic absorption band of the merocyanine form in the visible region upon irradiation. tandfonline.com The kinetics of the coloring and bleaching processes can be determined by tracking the changes in absorbance over time. researchgate.net Fourier-transform infrared (FTIR) spectroscopy can also provide evidence of the ring-opening and closing reactions by observing changes in the vibrational bands associated with the C-O bond. aip.org In some cases, confocal Raman spectroscopy is used to probe changes at the surface of the films. chemrxiv.org

Interactive Table: Photochromic Properties of Spiropyrans in Different Media

| Spiropyran Derivative | Matrix/Solvent | Excitation Wavelength (nm) | Absorption Max (Merocyanine, nm) | Key Finding | Reference(s) |

|---|---|---|---|---|---|

| 1-Hexyl-3,3-dimethyl-6'-nitrospiro(indoline-2',2'-benzopyran) | Polyurethane (PU) | 365 | ~576 | Photochromic response depends on film thickness and SP concentration. | researchgate.netekb.eg |

| Spiropyran (unspecified) | Poly(methyl methacrylate) (PMMA) | 300-400 | ~600 | Reversible holographic recording demonstrated. | researchgate.netnih.gov |

| Spiropyran IV | Vacuum Deposited Thin Film | 365 | 567 | Shows photochromic properties in solid thin films. | tandfonline.com |

| Spiropyran Thioctic Ester (SPTE) | Dropcast Film | 365 | - | Surface polarity changes upon UV irradiation. | chemrxiv.org |

Development of Chemosensors and Molecular Probes

The versatile structure of spiropyrans derived from this compound also lends itself to the development of chemosensors. The ring-opening and closing mechanism can be triggered or perturbed by the presence of specific analytes, leading to a detectable colorimetric or fluorescent signal.

Sensing of Metal Cations (e.g., Sn²⁺ selectivity)

While the provided search results extensively cover the use of spiropyran and indoline derivatives for detecting various metal cations like Cu²⁺, Fe²⁺/Fe³⁺, Hg²⁺, and Zn²⁺, specific details on the selective sensing of Sn²⁺ (tin(II)) using a this compound-based probe were not prominently available in the initial search. nih.govresearchgate.netresearchgate.netnih.gov

However, the general principle of metal cation sensing by spiropyrans involves the coordination of the metal ion to the open merocyanine form. rsc.org The merocyanine isomer possesses a negatively charged phenolate (B1203915) oxygen and often other donor atoms that can act as a binding site for metal cations. This binding event stabilizes the merocyanine form, causing a color change from colorless to colored even in the absence of UV light, or enhancing the fluorescence of the molecule. The selectivity of the sensor is determined by the specific design of the binding pocket within the spiropyran derivative. researchgate.net For instance, introducing specific functional groups at the 8'-position of the spiropyran scaffold has been shown to tune the ligation properties and selectivity for different metal ions. nih.gov Indole-based fluorescent chemosensors have been successfully synthesized for the detection of various ions, including Zn²⁺, by designing specific binding interactions that lead to a measurable fluorescence response. seoultech.ac.krmdpi.comnih.govproquest.com

Fluorescent Detection of Anions (e.g., Cyanide Ions)

Spiropyran and indolium-based compounds derived from this compound precursors have been effectively utilized as chemosensors for the detection of anions, with a particular focus on the highly toxic cyanide ion (CN⁻). nih.govacs.org

The primary sensing mechanism involves the nucleophilic attack of the cyanide ion on the electrophilic spirocarbon of the spiropyran or the C=N⁺ carbon of an indolium cation. rsc.orgresearchgate.net In the case of spiropyrans, this attack induces the ring-opening to the merocyanine form, often resulting in a distinct color change. acs.org For some probes, the subsequent addition of cyanide to the open merocyanine form leads to the formation of a new adduct, causing a color change from the initial colored state to a different color or to colorless. nih.govacs.org

For fluorescent detection, the process can either "turn on" or "turn off" the fluorescence. In many designs, the closed spiropyran form is non-fluorescent, while the cyanide-induced ring-opened product exhibits strong fluorescence. Conversely, some sensors are designed where the cyanide adduct disrupts an existing fluorophore, leading to fluorescence quenching. researchgate.net

A notable mechanism involves the nucleophilic addition of cyanide to the indolium moiety, which limits intramolecular charge transfer (ICT) and results in a transition from colored to colorless, accompanied by the appearance of blue fluorescence. rsc.org The selectivity of these sensors for cyanide over other anions like F⁻, Cl⁻, Br⁻, and NO₃⁻ is a key aspect of their design, and many probes demonstrate high selectivity. rsc.orgnih.gov

Interactive Table: Research Findings on Cyanide Detection

| Probe Type | Sensing Mechanism | Signal Change | Detection Limit | Key Feature | Reference(s) |

|---|---|---|---|---|---|

| Spiropyran Derivative | Nucleophilic addition of CN⁻ to spirocarbon, forming [MC-CN]⁻ adduct. | Color change from pink to yellow. | Not Specified | Color change visible to the naked eye. | nih.govacs.org |

| Bisspiropyran (SP1) | Reaction with two equivalents of CN⁻ after UV irradiation. | Strong fluorescence at 440 nm. | 0.21 µmol L⁻¹ | Selective and rapid detection in liqueurs. | rsc.orgrsc.org |

| Phenothiazine/Indolium Compound | Nucleophilic addition of CN⁻ to C=N⁺ of indolium, limiting ICT. | Color change from purple to colorless; "turn-on" blue fluorescence. | 0.02 µM | High specificity over 14 other anions. | rsc.org |

| Indolium-based Sensor (ADTI) | Nucleophilic attack of CN⁻, disrupting ICT. | Colorimetric (red to colorless) and fluorogenic ("turn-off") response. | 3.78 nM | Portable sensor with smartphone integration for on-site monitoring. | nih.gov |

Integration into Responsive Polymer Gels and Hybrid Materials

This compound serves as a key building block in the synthesis of spiropyrans, a class of photochromic compounds. mdpi.commdpi.com These spiropyrans can be incorporated into polymer chains to create photo-responsive materials, including polymer gels and hybrid materials. nih.govresearchgate.net The photo-responsive nature of these materials stems from the ability of spiropyrans to reversibly isomerize between a colorless, closed spiro (SP) form and a colored, open merocyanine (MC) form upon light irradiation. nih.govmdpi.com

Spiropyran-based hydrogels have been developed for applications such as CO2 absorption and detection. nih.govresearchgate.net By functionalizing hydrogels with spiropyran derivatives, materials are created that exhibit a color change in response to acidic stimuli, allowing for the discrimination of CO2 from other acid gases. nih.govresearchgate.net The acidochromic properties of the incorporated spiropyrans are preserved within the hydrogel matrix, leading to selective and reversible color changes upon exposure to varying amounts of CO2. nih.govresearchgate.net Furthermore, the desorption of CO2 and the recovery of the material's initial state can be facilitated by irradiation with visible light. nih.govresearchgate.net

In the realm of hybrid materials, spiropyran-5′-sulfonate anions, synthesized from a 2-methylene-1,3,3-trimethylindoline-5-sulfonato potassium salt, have been intercalated into layered cobalt hydroxides. mdpi.com This resulted in a photoresponsive organic-inorganic hybrid compound where the optical and magnetic properties could be altered by UV irradiation. mdpi.com

A highly modified spiropyran of the indoline series, methyl 5′-chloro-8-formyl-5-hydroxy-1′,3′,3′-trimethyl-spiro[chromene-2,2′-indoline]-6-carboxylate, was synthesized through the cyclocondensation of 5-chloro-1,2,3,3-tetramethyl-3H-indolium perchlorate (B79767). mdpi.comresearchgate.net This compound demonstrated photochromic activity at room temperature, with the photoinduced merocyanine form exhibiting an enhanced lifetime and fluorescent properties in the red region of the spectrum. mdpi.comresearchgate.net Such highly functionalized spiropyrans are of significant interest as building blocks for creating smart systems with controllable properties for materials science. mdpi.comresearchgate.net

Table 2: Applications of this compound Derived Spiropyrans in Responsive Materials

| Material Type | Functional Moiety | Stimulus | Application |

| Responsive Polymer Gels | Spiropyran | Light, pH (CO2) | CO2 absorption and detection |

| Hybrid Materials | Spiropyran-5′-sulfonate | UV Light | Photoresponsive optical and magnetic materials |

| Photochromic Systems | Methyl 5′-chloro-8-formyl-5-hydroxy-1′,3′,3′-trimethyl-spiro[chromene-2,2′-indoline]-6-carboxylate | UV Light | Building blocks for smart systems |

Future Research Directions and Emerging Opportunities

Development of Novel and Green Synthetic Methodologies

The traditional synthesis of indoline (B122111) derivatives, including 5-Chloro-1,3,3-trimethylindoline, often involves multi-step processes with the use of stoichiometric and potentially hazardous reagents. Future research is increasingly directed towards the development of novel and green synthetic methodologies that are more efficient, atom-economical, and environmentally benign.

One promising avenue is the exploration of catalytic C-H activation and functionalization. This approach would allow for the direct introduction of the chloro-substituent and other functional groups onto the indoline core, bypassing the need for pre-functionalized starting materials and reducing the number of synthetic steps. Furthermore, the use of earth-abundant metal catalysts or even metal-free catalytic systems is a key area of investigation to enhance the sustainability of the synthesis.

The principles of green chemistry are also being applied to the synthesis of derivatives of this compound. This includes the use of greener solvents, such as water or bio-derived solvents, and the development of catalytic systems that can be easily recovered and reused. For instance, the synthesis of bis(indolyl)methanes, which share a structural relationship with indoline derivatives, has been achieved using eco-friendly catalysts like silica-supported chloroacetic acid under solvent-free conditions. mdpi.com The application of similar green methodologies to the synthesis and functionalization of this compound is a significant future research direction.

Advanced Functionalization for Tunable Optical and Electronic Properties

A major area of future research for this compound lies in its advanced functionalization to create materials with tunable optical and electronic properties. The presence of the chloro-substituent offers a handle for further chemical modification, allowing for the fine-tuning of the molecule's electronic structure and, consequently, its light-absorbing and emitting characteristics.

A prime example of this is the synthesis of spiropyrans, a class of photochromic compounds that undergo a reversible color change upon exposure to light. Research has demonstrated the synthesis of a spiropyran, methyl 5′-chloro-8-formyl-5-hydroxy-1′,3′,3′-trimethyl-spiro-[chromene-2,2′-indoline]-6-carboxylate, from a precursor of this compound. mdpi.com This functionalized spiropyran exhibits photochromic activity, with the photoinduced merocyanine (B1260669) form showing an enhanced lifetime and fluorescence in the red region of the spectrum. mdpi.com

Future work will likely focus on introducing a wider variety of functional groups to the this compound scaffold to further modulate these properties. The effect of different electron-donating and electron-withdrawing groups on the absorption and emission wavelengths, quantum yields, and photo-switching kinetics of derived dyes and photochromic materials will be a key area of investigation. The introduction of a chlorine atom can influence the photophysical properties of carbazole (B46965) dyes, another class of functional molecules, although the shifts in absorption and fluorescence bands may not be significant in all cases. nih.gov

Exploration of Multicomponent and Cascade Reactions for Complexity

To efficiently build molecular complexity from this compound, the exploration of multicomponent reactions (MCRs) and cascade reactions presents a significant opportunity. MCRs allow for the formation of complex products from three or more starting materials in a single step, offering high atom economy and synthetic efficiency. researchgate.netresearchgate.net Cascade reactions, in which multiple bond-forming events occur sequentially in a one-pot process, also provide a powerful tool for the rapid construction of intricate molecular architectures.

While specific examples of MCRs and cascade reactions starting directly from this compound are not yet widely reported, the broader field of indoline and indole (B1671886) chemistry provides a strong precedent. For instance, multicomponent reactions have been successfully employed for the synthesis of complex indole- and pyrrole-fused heterocyclic systems. A plausible future direction is the development of MCRs that incorporate this compound as a key building block to generate novel libraries of compounds with potential applications in medicinal chemistry and materials science.

Similarly, cascade reactions involving indoline precursors are known to produce complex polycyclic structures. The development of cascade sequences initiated by the functional groups present in this compound or its derivatives could lead to the efficient synthesis of novel functional dyes, ligands for catalysis, or biologically active molecules.

Integration of Computational Chemistry for Predictive Material Design

The integration of computational chemistry is becoming an indispensable tool for accelerating the discovery and design of new materials. In the context of this compound, computational methods can provide valuable insights into the structure-property relationships of its derivatives, enabling a more rational and predictive approach to material design.

Density Functional Theory (DFT) calculations, for example, can be used to predict the electronic structure, absorption spectra, and other photophysical properties of novel dyes and photochromic molecules derived from this compound before their synthesis. This can help to prioritize synthetic targets and guide the design of molecules with desired characteristics. A DFT study on indoline spiropyrans has already highlighted the influence of chloro-substitution on the stability of the different isomeric forms, which is crucial for their photochromic behavior.

Furthermore, computational screening of virtual libraries of this compound derivatives can be employed to identify candidates with promising properties for specific applications. This in silico approach can significantly reduce the time and resources required for experimental synthesis and testing. The use of computational tools to predict the outcomes of chemical reactions, such as multicomponent and cascade reactions, is also an emerging area that could greatly benefit the development of novel synthetic routes to complex molecules based on this scaffold.

Synergistic Applications in Multifunctional Responsive Systems

Building on the foundation of tunable optical and electronic properties, a significant future direction for this compound is its incorporation into multifunctional responsive systems. These are materials that can respond to multiple external stimuli, such as light, heat, pH, or the presence of specific chemical species, and exhibit a change in their properties.

The photochromic spiropyrans derived from this compound are a prime example of a light-responsive system. mdpi.com The reversible switching between the colorless spiropyran and the colored merocyanine form can be harnessed for applications in optical data storage, smart windows, and molecular switches. The introduction of additional functional groups can impart sensitivity to other stimuli, leading to multi-responsive materials.

For instance, the incorporation of a receptor unit for a specific ion or molecule could lead to a system where the photochromic behavior is modulated by the binding of the target species, creating a chemo-responsive photo-switch. The development of such synergistic systems, where the response to one stimulus influences the response to another, is a key goal in the design of advanced functional materials. The inherent properties of the this compound core, combined with the versatility of its functionalization, make it a promising platform for the development of these sophisticated molecular systems.

Q & A

Q. What are the optimal synthetic routes for 5-Chloro-1,3,3-trimethylindoline, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves halogenation and alkylation steps. For example, analogous indoline derivatives are synthesized via refluxing precursors (e.g., isatin derivatives) with alkylating agents in polar aprotic solvents like DMF, using potassium carbonate as a base . Yield optimization requires temperature control (e.g., 80–100°C) and stoichiometric adjustments to minimize side reactions. Purity is assessed via HPLC (>95% purity criteria) .

Q. How can structural characterization of this compound be systematically performed?

- Methodological Answer : Combine spectroscopic and crystallographic methods:

- NMR : Analyze / NMR to confirm substitution patterns and methyl group positions .

- XRD : Single-crystal X-ray diffraction resolves bond lengths, angles, and planarity of fused rings (e.g., dihedral angles between aromatic planes) .

- Mass Spectrometry : Confirm molecular weight (e.g., 180.63 g/mol for the base structure) and fragmentation patterns .

Q. What analytical methods are recommended for assessing the compound’s purity and stability under storage conditions?

- Methodological Answer :

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities .

- TGA/DSC : Evaluate thermal stability and decomposition profiles. Store under inert gas (N) at −20°C to prevent oxidation .

Advanced Research Questions

Q. How do electronic and steric effects of the chloro and methyl substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- DFT Studies : Calculate electron density maps and frontier molecular orbitals (HOMO/LUMO) to predict sites for Suzuki-Miyaura or Buchwald-Hartwig couplings .

- Experimental Validation : Compare reaction rates with derivatives lacking substituents. Steric hindrance from 1,3,3-trimethyl groups may reduce catalytic efficiency, requiring bulkier ligands (e.g., XPhos) .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar indoline derivatives?

- Methodological Answer :

- Comparative Analysis : Overlay NMR spectra of analogs (e.g., 5-Chloro-1H-indole-3-methanamine) to identify shifts caused by methyl groups .

- Crystallographic Validation : Use XRD to resolve ambiguities in regiochemistry (e.g., distinguishing N-methyl vs. C-methyl positions) .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzyme active sites)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding affinities. Parameterize force fields for chlorine’s electronegativity and methyl groups’ hydrophobicity .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories, analyzing RMSD and hydrogen-bond networks .

Q. What experimental designs are suitable for studying the compound’s photophysical properties?

- Methodological Answer :

- UV-Vis/FL Spectroscopy : Measure absorbance/emission spectra in solvents of varying polarity to study solvatochromism.

- TD-DFT : Correlate experimental λ with computed electronic transitions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.